molecular formula C16H17N3O4 B2881829 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1170523-66-6

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No. B2881829
CAS RN: 1170523-66-6
M. Wt: 315.329
InChI Key: PYDZFGWJAOXBDC-UHFFFAOYSA-N
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Description

The compound “1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone” seems to be a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 1,3,4-oxadiazol ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a piperidin-1-yl group, which is a six-membered ring containing five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system, the 1,3,4-oxadiazol ring is a heterocyclic ring, and the piperidin-1-yl group is a six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Study

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Organoselenium Compounds

An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .

X-ray Crystallographic Studies

Single crystal X-ray crystallographic results and molecular geometry of 1-(2) are reported . This provides valuable insights into the structure of these compounds, which can be useful in further research and development.

Thermal Decomposition Behavior

The thermal decomposition behavior of compound (2) was studied by thermogravimetric analysis . This can provide important information about the stability of these compounds under different conditions.

Antitumor Activities

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZFGWJAOXBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

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